![molecular formula C8H6ClNOS2 B13471034 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This process can be carried out in a two-step procedure where 2-(thiophen-2-yl)acetic acid is first converted into 2-(thiophen-2-yl)acetyl chloride, which then reacts with 2-amino-thiophene-3-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways, although detailed studies on its exact mechanism are limited .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chlorothiophene
- Thieno[3,2-b]thiophene derivatives
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide stands out due to its unique thieno[3,2-b]thiophene core, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Propiedades
Fórmula molecular |
C8H6ClNOS2 |
|---|---|
Peso molecular |
231.7 g/mol |
Nombre IUPAC |
2-chloro-N-thieno[3,2-b]thiophen-5-ylacetamide |
InChI |
InChI=1S/C8H6ClNOS2/c9-4-7(11)10-8-3-6-5(13-8)1-2-12-6/h1-3H,4H2,(H,10,11) |
Clave InChI |
MLYNUODFVIUYBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC(=C2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


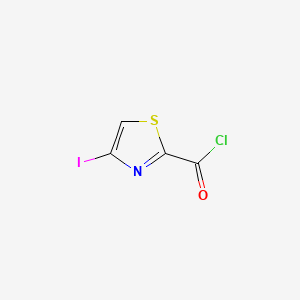
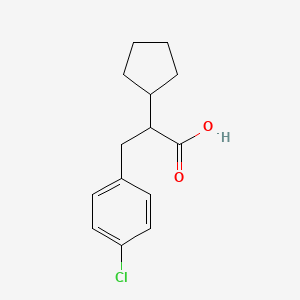
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)



![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
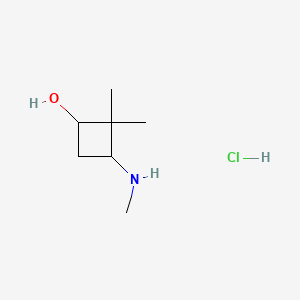
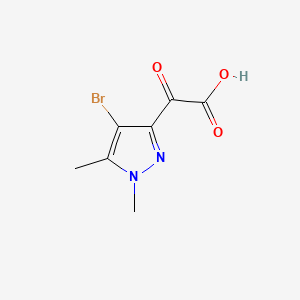
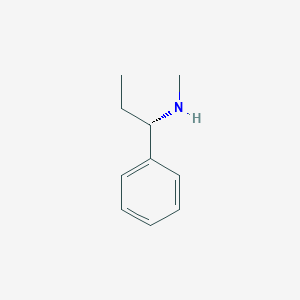


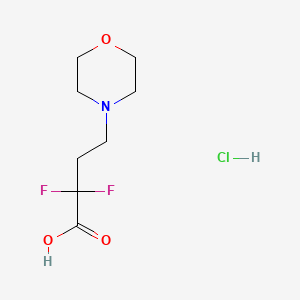
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
